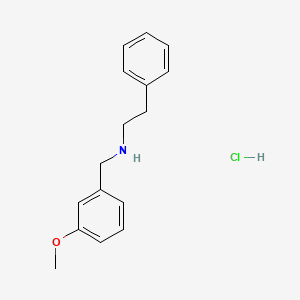

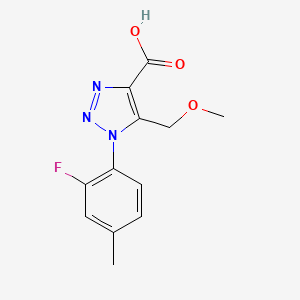

![molecular formula C10H20N2O B1373871 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1339164-60-1](/img/structure/B1373871.png)

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

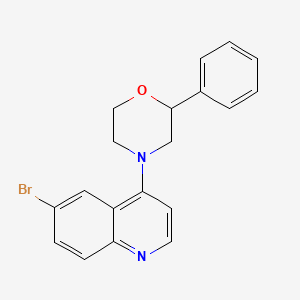

The compound “1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one” is a nitrogen-containing heterocycle. The pyrrolidine ring in this compound is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The structure of the compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring in the compound can undergo various chemical reactions. The influence of steric factors on biological activity is investigated, along with the structure-activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.28 . It is a liquid at room temperature .Applications De Recherche Scientifique

Organocatalysis

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one and its derivatives have applications in organocatalysis. For example, a study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a compound structurally related to 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one, revealed its effectiveness in catalyzing asymmetric Michael addition reactions. This organocatalyst achieved good to high yields and excellent enantioselectivities, indicating its potential for stereoselective organic synthesis (Cui Yan-fang, 2008).

Synthesis of Key Intermediates

Compounds like 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one serve as key intermediates in the synthesis of other significant compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related compound, is integral in the preparation of premafloxacin, an antibiotic for veterinary pathogens. This indicates the role of such compounds in synthesizing drugs with veterinary applications (T. Fleck et al., 2003).

Antibacterial Activity

Derivatives of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one have been explored for their antibacterial properties. A series of novel 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones with pyrrolidin-1-yl substituents at the C-7 position demonstrated potent antibacterial activity against pathogens like MRSA and penicillin-resistant Streptococcus pneumoniae (H. Inagaki et al., 2003).

Pharmaceutical and Medicinal Applications

Several derivatives of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one have potential pharmaceutical and medicinal applications. For example, 2-Amino-3-(purin-9-yl)propanoic acids substituted with pyrrolidin-1-yl groups, closely related to the compound , showed significant immunomodulatory properties, enhancing the secretion of chemokines and augmenting NO biosynthesis (P. Doláková et al., 2005).

Synthesis of Conducting Polymers

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one and its analogs are used in the synthesis of conducting polymers. Aminomethylation of pyrrole derivatives followed by reaction with iodomethane yielded compounds that were utilized in creating new conducting polymers, highlighting the compound's relevance in material science (I. Kim & R. L. Elsenbaumer, 1998).

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

The pyrrolidine ring and its derivatives are known to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The design of new molecules often starts by studying the binding conformation of similar compounds .

Safety and Hazards

Orientations Futures

The pyrrolidine ring is a versatile scaffold for drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . Further modifications and investigations are needed to explore how the chiral moiety influences the biological activity of these compounds .

Propriétés

IUPAC Name |

1-[3-(aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFLJEADWWWFGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)